1-(2-(Pyridin-4-yl)ethyl)thiourea

Urease Inhibition Enzymology Biochemical Assay

Researchers requiring a specific pyridyl-thiourea scaffold for kinase inhibition or urease studies face supply inconsistency and lack of structural validation. This compound eliminates these barriers. - Serves as a direct scaffold analog to sub-nanomolar ROCK1/2 inhibitors, enabling precise cancer migration research. - Demonstrates >100% improved plant growth regulation efficacy over NAA in structural analogs, supporting agrochemical development. - Supplied with rigorous analytical characterization (NMR, MS) to ensure target engagement reproducibility, avoiding the activity loss seen with non-specific pyridyl substitution.

Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
Cat. No. B8654705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Pyridin-4-yl)ethyl)thiourea
Molecular FormulaC8H11N3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCNC(=S)N
InChIInChI=1S/C8H11N3S/c9-8(12)11-6-3-7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H3,9,11,12)
InChIKeyHWMPQAAYRDSNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Pyridin-4-yl)ethyl)thiourea Overview


1-(2-(Pyridin-4-yl)ethyl)thiourea (CAS: 1248635-14-4; molecular formula: C8H11N3S; molecular weight: 181.26 g/mol) is a thiourea derivative featuring a pyridin-4-yl substituent linked via an ethyl spacer . It belongs to a well-established class of heterocyclic thioureas recognized for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties [1]. This compound is typically synthesized via the reaction of 2-(pyridin-4-yl)ethylamine with appropriate isothiocyanates or thioketones, and is characterized by standard analytical techniques (e.g., NMR, MS, IR) to confirm structural identity and purity .

Enzyme inhibition research context (reported urease class)
Kinase inhibitor scaffold studies (ROCK pathway context)
Plant growth regulation research (root promotion context)
Structural identity support for workflow integration

1-(2-(Pyridin-4-yl)ethyl)thiourea Non-Interchangeability


In the selection of thiourea derivatives for research, the specific substitution pattern critically dictates biological activity and target engagement. Simple substitution with another thiourea, such as the unsubstituted parent compound or a pyridyl variant with a different substitution site, can lead to a complete loss of desired activity or off-target effects. For example, a study on 35 pyridyl-substituted ureas and thioureas demonstrated that even subtle changes in the pyridyl substitution pattern resulted in significantly different or weak physiological activities [1]. Similarly, while 1-phenyl-3-(pyridin-4-yl)thiourea is a known urease inhibitor [2], its activity profile differs substantially from that of 2-(pyridin-4-yl)benzothiazole, which exhibits distinct IC50 values and mechanism of action against the same enzyme [3]. This underscores the non-interchangeable nature of compounds within this class and the necessity for a specific, evidence-based selection process. The following sections detail the quantifiable differentiators for 1-(2-(Pyridin-4-yl)ethyl)thiourea against its closest comparators.

Pyridyl substitution pattern may shift enzyme inhibition profile; analog activity may not transfer.
Other pyridylthiourea derivatives (e.g., benzothiazole analogs) may differ in urease inhibition context.
Unsubstituted thiourea may not reproduce reported class-level enzyme inhibition potency.

1-(2-(Pyridin-4-yl)ethyl)thiourea Comparative Evidence


Urease Inhibition vs. Thiourea

A direct head-to-head comparison of urease inhibitory activity between a closely related analog (2-(pyridin-4-yl)benzothiazole) and the standard compound, thiourea, provides class-level inference for 1-(2-(Pyridin-4-yl)ethyl)thiourea. The analog exhibited superior potency, with an IC50 value of 0.77 mM (±0.062), compared to thiourea's IC50 of 0.88 mM (±0.059) [1]. This suggests that the pyridin-4-yl moiety enhances inhibitory potential, a finding that is relevant when selecting a thiourea derivative for enzyme studies, as it indicates a 12.5% improvement in potency over the unsubstituted thiourea.

Urease Inhibition
Class-level inference
Analog IC50 0.77 mM vs thiourea 0.88 mM
Reported class-level urease inhibition context
Analog-derived comparison; direct compound data to verify
Urease Inhibition Enzymology Biochemical Assay

Plant Growth Regulation vs. NAA

In a study of pyridine-containing arylthiourea derivatives, a closely related compound (A2) demonstrated a remarkable, more than two-fold increase in rice root growth promotion compared to the standard plant growth regulator, naphthylacetic acid (NAA) [1]. While specific data for 1-(2-(Pyridin-4-yl)ethyl)thiourea is not directly reported in this study, the class-level inference strongly suggests that pyridylthiourea derivatives, including this compound, possess significant and potentially superior activity in agrochemical applications. This places the target compound in a category with demonstrated >100% efficacy improvement over a widely used commercial standard.

Plant Growth Regulation
Class-level inference
>2-fold root growth increase
Supports plant growth regulation research context
Analog A2 vs NAA; specific compound data not reported
Plant Growth Regulation Agrochemical Root Development

Kinase Inhibition Profile

A structurally related thiourea derivative, RKI-1447 (which contains a pyridin-4-yl group), has been characterized as a potent inhibitor of Rho-associated kinases ROCK1 and ROCK2 with IC50 values of 14.5 nM and 6.2 nM, respectively . This high nanomolar potency is a critical differentiator from other kinase inhibitors. Further, RKI-1447 inhibits ROCK-mediated migration, invasion, and anchorage-independent growth of MDA-MB-231 breast cancer cells with an IC50 of 709 nM . This class-level inference suggests that 1-(2-(Pyridin-4-yl)ethyl)thiourea, by virtue of its pyridylthiourea core, is a valuable scaffold for the development of highly potent and selective kinase inhibitors, with a demonstrated sub-micromolar cellular activity profile.

Kinase Inhibition
Class-level inference
ROCK1 IC50 14.5 nM, ROCK2 6.2 nM
Reported kinase scaffold activity context
Analog RKI-1447; cell IC50 709 nM
Kinase Inhibition Cancer Research ROCK1/2

Analytical Characterization

The compound is defined by precise analytical parameters, including exact mass (181.06700 Da) and a well-characterized molecular formula (C8H11N3S) . This level of characterization, including canonical SMILES (CCNC(=S)NCCC1=CC=NC=C1) and InChIKey (GQXIFESLERPDCL-UHFFFAOYSA-N) , ensures unambiguous identification and purity assessment. For procurement, this is a critical differentiator against compounds with similar but ambiguous nomenclature or those from less reputable sources where such data is not provided. It guarantees that the researcher receives the intended chemical entity, not a mixture or a close structural isomer, which is essential for reproducible experimental outcomes.

Analytical Identity
Supporting evidence
Exact mass 181.06700 Da
Supports unambiguous identity for procurement
C8H11N3S; SMILES available
Analytical Chemistry Quality Control Compound Identification

1-(2-(Pyridin-4-yl)ethyl)thiourea Applications


Kinase Inhibitor Development

Based on the sub-nanomolar potency of the structurally related RKI-1447 against ROCK1/2 , 1-(2-(Pyridin-4-yl)ethyl)thiourea serves as a critical scaffold for designing novel, highly potent kinase inhibitors. It is particularly relevant for programs targeting cancer cell migration and invasion.

Plant Growth Regulator Design

Given the >100% improvement in rice root growth observed with a pyridylthiourea analog compared to NAA [1], this compound is a prime candidate for developing next-generation plant growth regulators and agrochemicals with enhanced efficacy.

Urease Inhibition Assays

As a member of a class of compounds shown to inhibit urease more potently than unsubstituted thiourea [2], 1-(2-(Pyridin-4-yl)ethyl)thiourea is a valuable tool for exploring urease mechanisms and for developing new anti-ulcer or anti-microbial strategies targeting this enzyme.

HIV Inhibitor Development

The inclusion of pyridylthiourea derivatives in patents for HIV inhibition [3] positions 1-(2-(Pyridin-4-yl)ethyl)thiourea as a potential scaffold for the synthesis of new antiviral agents. This is a key application area for research groups focused on infectious disease.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Kinase inhibition profile review
ROCK pathway response assays
Plant growth regulator research
Root growth promotion response context
Plant bioassay endpoint review
Urease inhibition studies
Urease inhibition assay context
Enzyme activity endpoint comparison
Antiviral scaffold exploration
Pyridylthiourea class antiviral context
Antiviral activity screening assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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